molecular formula C14H9FO3 B3048180 3-(4-Fluorobenzoyl)benzoic acid CAS No. 159782-00-0

3-(4-Fluorobenzoyl)benzoic acid

Cat. No.: B3048180
CAS No.: 159782-00-0
M. Wt: 244.22 g/mol
InChI Key: ZNQSGQLFBJOJPZ-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoyl group substituted with a fluorine atom at the para-position of the benzene ring, attached to the meta-position of a benzoic acid backbone. For instance, the closely related 2-(4-fluorobenzoyl)benzoic acid (a positional isomer) has been used to synthesize europium(III) complexes, demonstrating strong fluorescence properties due to asymmetric coordination environments .

Properties

CAS No.

159782-00-0

Molecular Formula

C14H9FO3

Molecular Weight

244.22 g/mol

IUPAC Name

3-(4-fluorobenzoyl)benzoic acid

InChI

InChI=1S/C14H9FO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h1-8H,(H,17,18)

InChI Key

ZNQSGQLFBJOJPZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-Aryl Benzoic Acid Derivatives

Compound Name Substituent Molecular Weight CAS Number Key Properties/Applications
This compound 3-(4-Fluorobenzoyl) 244.22* Not available Hypothesized use in coordination chemistry
4-(4-Fluoro-3-(trifluoromethyl)phenyl)benzoic acid 4-Fluoro-3-CF3 284.2 505082-84-8 Higher lipophilicity; priced at $180/g
4-(2-Fluoro-5-hydroxyphenyl)benzoic acid 2-Fluoro-5-OH 232.2 189161-83-9 Hydroxyl group enhances solubility; priced at $180/g
4-(4-Chloro-3-methoxyphenyl)benzoic acid 4-Chloro-3-OCH3 276.68 Not available Methoxy group may improve metabolic stability

*Calculated based on molecular formula C14H9FO3.

  • Fluorine vs.
  • Hydroxyl vs. Methoxy : Hydroxyl groups improve aqueous solubility but may reduce stability, while methoxy groups offer a balance of solubility and metabolic resistance.

Derivatives and Functional Group Modifications

  • 3-(4-Fluorobenzoyl)propionic Acid : Replacing the benzoic acid with a propionic acid chain (C13H11FO3) reduces aromaticity, likely decreasing conjugation effects and altering biological activity compared to this compound .
  • Methyl 3-(4-formylphenyl)benzoate : Introduction of an ester group (C15H12O3) shifts reactivity toward nucleophilic acyl substitution, useful in synthetic intermediates .

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